Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

Physicochemical Property Drug Design LogP

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is a fluorinated nicotinic acid ester derivative, characterized by a 2,4-difluorobenzyl group at the 4-position and a methyl group at the 6-position of the pyridine ring. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of complex pharmaceutical candidates, where the difluorobenzyl motif is a key pharmacophore.

Molecular Formula C15H13F2NO2
Molecular Weight 277.27 g/mol
Cat. No. B11847277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,4-difluorobenzyl)-6-methylnicotinate
Molecular FormulaC15H13F2NO2
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3
InChIKeyYSHKYAKEQOZBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate (CAS 226718-27-0): Core Properties & Research-Grade Procurement


Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is a fluorinated nicotinic acid ester derivative, characterized by a 2,4-difluorobenzyl group at the 4-position and a methyl group at the 6-position of the pyridine ring . It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of complex pharmaceutical candidates, where the difluorobenzyl motif is a key pharmacophore . It is available for research procurement with specified analytical purity (e.g., 98%) from specialty chemical suppliers .

Procurement Risk of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate: Why Generic Analogs Are Not Interchangeable


Substituting Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate with simpler or unsubstituted nicotinate esters (e.g., Methyl 6-methylnicotinate) fundamentally alters the physicochemical and pharmacophoric properties crucial for downstream synthetic utility. The introduction of the 2,4-difluorobenzyl moiety significantly increases lipophilicity (LogP) and molecular weight, directly impacting membrane permeability, target binding, and metabolic stability of the final active pharmaceutical ingredient (API) . Furthermore, the 2,4-difluoro substitution pattern is a critical determinant of biological activity in key therapeutic areas, such as cystic fibrosis transmembrane conductance regulator (CFTR) inhibition, making the compound a specific and non-substitutable intermediate for these programs [1].

Quantitative Differentiation of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate Against Closest Analogs


Lipophilicity Surge: Enhancing Membrane Permeability Profiles

The insertion of the 2,4-difluorobenzyl group at the 4-position dramatically increases the calculated partition coefficient (LogP) compared to the unsubstituted parent scaffold, Methyl 6-methylnicotinate. This quantifiable shift is critical for optimizing blood-brain barrier penetration and cellular uptake in medicinal chemistry campaigns .

Physicochemical Property Drug Design LogP

Strategic Advantage in CFTR Inhibitor Synthesis: A Critical Pharmacophoric Intermediate

This compound is a direct synthetic precursor to the 2,4-difluorobenzyl pharmacophore found in IOWH-032, a potent CFTR inhibitor. IOWH-032 has demonstrated an IC50 of 1.01 µM against CFTR in T84 and CHO-CFTR cell-based assays, a level of potency not achievable with the unsubstituted benzyl analog or other regioisomers . Procurement of this specific intermediate is therefore mandatory for replicating or optimizing this activity.

Medicinal Chemistry CFTR Inhibitor Building Block

Modulated Polar Surface Area for Optimized Drug-Like Properties

The topological polar surface area (TPSA) of the compound is 39.19 Ų, which is favorably within the range for good oral bioavailability (<140 Ų) but is significantly lower than that of more polar, unsubstituted nicotinic acids, correlating with improved passive membrane permeability .

Medicinal Chemistry ADME Topological Polar Surface Area

Predictable Acid-Base Behavior for Salification and Purification

The predicted acid dissociation constant (pKa) of 4.22 for the pyridine nitrogen provides a defined window for selective salification and extraction during synthesis and purification, which differs from analogs with electron-donating or withdrawing groups on the phenyl ring .

Process Chemistry Purification pKa

Procurement-Driven Application Scenarios: Where Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate Outperforms Analogs


Discovery Chemistry: Lead Optimization for CFTR Modulators

This compound is the preferred starting material for synthesizing a library of 4-(2,4-difluorobenzyl)-6-methylnicotinate derivatives to explore structure-activity relationships (SAR) around the IOWH-032 scaffold. Its direct use ensures the essential 2,4-difluoro pharmacophore is installed early, avoiding the need for late-stage, complex fluorination chemistry and guaranteeing the core motif responsible for the validated 1.01 µM CFTR inhibition activity .

ADME Optimization: Enhancing CNS and Cellular Permeability

Procurement of this intermediate is specifically indicated for medicinal chemistry programs where the lead series suffers from poor permeability. With a calculated LogP of 3.05 and TPSA of 39.19 Ų, it provides a >70-fold lipophilicity advantage over unsubstituted nicotinates, directly addressing permeability bottlenecks. This makes it the go-to building block for CNS or intracellular-targeted projects .

Process Chemistry: Efficient Purification via pH-Controlled Extraction

For process R&D teams scaling up a synthetic route, the predicted pKa of 4.22 justifies the procurement of this specific compound over analogs with less optimal acid-base characteristics. This allows for the design of a robust purification protocol—such as liquid-liquid extraction at a precisely controlled pH—to remove acidic or basic impurities, thereby increasing the throughput and purity of the final API intermediate .

Quote Request

Request a Quote for Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.